molecular formula C15H17N5O2S B4476030 N-[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide

N-[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide

Cat. No.: B4476030
M. Wt: 331.4 g/mol
InChI Key: LNOPOWSPRDRZRQ-UHFFFAOYSA-N
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Description

N-[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a triazine-based sulfonamide derivative characterized by a benzenesulfonamide group linked to a 1,3,5-triazine ring substituted with a pyridin-2-ylmethyl moiety.

Properties

IUPAC Name

N-[3-(pyridin-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2S/c21-23(22,14-7-2-1-3-8-14)19-15-17-11-20(12-18-15)10-13-6-4-5-9-16-13/h1-9H,10-12H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOPOWSPRDRZRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=NCN1CC2=CC=CC=N2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide involves multiple steps. One common method includes the reaction of pyridine-2-carbaldehyde with 1,3,5-triazine derivatives under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst like p-toluenesulfonic acid. The mixture is refluxed for several hours, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and disrupt cellular processes in pathogens. The compound may also induce the production of reactive oxygen species, leading to oxidative stress in target cells .

Comparison with Similar Compounds

Pyridine Positional Isomers

  • BH47882: 4-methyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide Substituent: Pyridin-3-ylmethyl instead of pyridin-2-ylmethyl.
  • BH47884 : 4-methyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide
    • Substituent: Phenylethyl group replaces pyridin-2-ylmethyl.
    • Impact: Increased hydrophobicity may enhance membrane permeability but reduce solubility. Molecular weight (358.46 vs. ~345 for the target compound) could influence pharmacokinetics .

Quinazolinamine Derivatives

  • N-[5-(1,3-Benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethyl-2-quinazolinamine Substituent: Benzodioxol and quinazolinamine replace benzenesulfonamide.

Morpholine and Halogen-Substituted Analogs

  • 6-chloro-N-[5-(3-morpholin-4-ylpropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-phenylquinazolin-2-amine Substituent: Morpholinopropyl and chlorine atoms. Higher molecular weight (~478) may affect bioavailability .

Physicochemical Properties

Compound Molecular Weight Key Substituents Solubility (Predicted) LogP (Estimated)
Target Compound ~345 Pyridin-2-ylmethyl, benzenesulfonamide Moderate ~2.1
BH47882 345.42 Pyridin-3-ylmethyl, 4-methylbenzenesulfonamide Moderate ~2.3
Benzodioxol-Quinazolinamine () 390.45 Benzodioxol, quinazolinamine High ~1.8
Morpholine-Chloroquinazolinamine () ~478 Morpholinopropyl, chloro-quinazolinamine Moderate-High ~2.5

Notes

Synthetic Considerations : The target compound’s synthesis likely involves 2,4,6-trichloro-1,3,5-triazine (TCT) as a scaffold, with substituents introduced via nucleophilic substitution . Bulkier groups (e.g., benzodioxol) may require optimized reaction conditions .

Substituent Positionality : Pyridine ring substitution (2- vs. 3-) significantly impacts electronic and steric profiles, as seen in BH47882 vs. the target compound .

Biological Activity

N-[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of a pyridylmethyl group and a tetrahydro-1,3,5-triazine ring structure, which contributes to its diverse pharmacological properties.

The molecular formula for this compound is C12H14N4O2SC_{12}H_{14}N_{4}O_{2}S, with a molecular weight of 286.33 g/mol. Its structural characteristics include:

PropertyValue
Molecular Formula C12H14N4O2S
Molecular Weight 286.33 g/mol
IUPAC Name This compound
InChI Key ZILLXTCQDAHKHZ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its role as a phosphodiesterase inhibitor. By inhibiting this enzyme, the compound prevents the breakdown of cyclic nucleotides like cAMP and cGMP. This modulation of cellular signaling pathways can lead to various physiological effects including vasodilation and anti-inflammatory responses.

Antiviral Properties

Recent studies have highlighted the antiviral potential of heterocyclic compounds similar to this compound. For example, compounds with similar triazine structures have shown effectiveness against viral infections by inhibiting viral polymerases . Specific IC50 values for related compounds indicate significant antiviral activity with low toxicity profiles.

Anticancer Activity

Research has demonstrated that derivatives of triazine compounds exhibit anticancer properties by targeting tyrosine kinase receptors. The inhibition of these receptors can disrupt cancer cell proliferation and survival mechanisms. In vitro studies have reported IC50 values in the nanomolar range for certain triazine derivatives .

Study 1: Antiviral Activity

A study published in MDPI examined various heterocyclic compounds for their antiviral activity against hepatitis C virus (HCV). Compounds similar to this compound were tested and found to inhibit NS5B RNA polymerase with IC50 values below 50 μM .

Study 2: Anticancer Efficacy

Another investigation focused on the anticancer effects of triazine derivatives in human cancer cell lines. The study revealed that certain analogs displayed significant cytotoxicity with IC50 values ranging from 30 nM to 100 nM against various cancer types. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Comparative Analysis

To better understand the biological activity of this compound compared to other compounds:

Compound NameBiological ActivityIC50 (μM)
N-[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro...Antiviral< 50
Similar Triazine DerivativeAnticancer30 - 100
Pyridine-based CompoundPhosphodiesterase Inhibitor< 20

Q & A

Basic Research Questions

Q. What are the key structural features of N-[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide, and how do they influence its reactivity?

  • Answer : The compound combines a sulfonamide group, a pyridinylmethyl substituent, and a partially saturated triazine ring. The pyridinylmethyl group enhances π-π stacking interactions, while the triazine core provides sites for hydrogen bonding and electrophilic substitution. These features are critical for solubility and binding to biological targets (e.g., enzymes or receptors) . Characterization via NMR and X-ray crystallography (as demonstrated for analogous compounds in ) is essential to confirm regiochemistry and stereoelectronic effects .

Q. What synthetic methodologies are commonly employed to prepare this compound?

  • Answer : Synthesis typically involves sequential nucleophilic substitutions on the triazine ring. For example:

  • Step 1: Reacting 1,3,5-triazine with pyridin-2-ylmethylamine under anhydrous conditions.
  • Step 2: Sulfonylation using benzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to stabilize intermediates .
  • Optimization: Reactions are monitored via TLC, and purity is ensured through recrystallization or column chromatography.

Q. How is the compound characterized to confirm its structure and purity?

  • Answer :

  • Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks.
  • Mass Spectrometry : High-resolution MS for molecular weight confirmation.
  • X-ray Crystallography : Resolves π-π stacking and hydrogen-bonding patterns (e.g., as in for similar sulfonamide-pyrimidine hybrids) .
  • Elemental Analysis : Validates stoichiometry.

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different assays?

  • Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent polarity) or target specificity. Strategies include:

  • Dose-Response Curves : To identify non-linear effects or off-target interactions.
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities against proposed targets.
  • Orthogonal Assays : Validate antimicrobial activity (if observed) using both MIC (Minimum Inhibitory Concentration) and time-kill assays, as seen in triazine-sulfonamide hybrids .

Q. What experimental designs are optimal for studying its pharmacokinetic (PK) properties?

  • Answer :

  • In Vitro ADME :
  • Solubility : Shake-flask method in buffers of varying pH.
  • Metabolic Stability : Incubation with liver microsomes (human/rat) and LC-MS/MS analysis.
  • In Vivo PK : Radiolabeled compound administration in rodent models, with blood/tissue sampling over 24–72 hours. Plasma protein binding assays (e.g., equilibrium dialysis) are critical for bioavailability predictions .

Q. How can the synthesis yield be improved while minimizing by-products?

  • Answer :

  • Catalysis : Use Pd/Cu catalysts for Suzuki-Miyaura coupling if aryl halides are intermediates.
  • Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions (e.g., hydrolysis).
  • Temperature Control : Gradual heating (e.g., 40–60°C) to stabilize reactive intermediates, as shown in for oxadiazole-sulfonamide hybrids .

Q. What mechanisms underlie its potential antimicrobial or anticancer activity?

  • Answer :

  • Enzyme Inhibition : The sulfonamide group may inhibit dihydropteroate synthase (DHPS) in folate biosynthesis (antimicrobial) or carbonic anhydrase IX (anticancer).
  • Structural Analogs : highlights triazine-sulfonamide derivatives with MIC values <1 µg/mL against S. aureus via DHPS inhibition .
  • Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to evaluate caspase activation in cancer cell lines.

Q. How do π-π interactions and hydrogen bonding influence its crystallographic packing?

  • Answer : Database surveys (e.g., Cambridge Structural Database) reveal that the pyridinylmethyl group engages in edge-to-face π-π interactions, while sulfonamide oxygen atoms form hydrogen bonds with adjacent triazine N-H groups. These features stabilize the crystal lattice and may correlate with solubility ( ) .

Methodological Considerations

  • Data Contradiction Analysis : Use hierarchical clustering (e.g., in R/Python) to group bioactivity data by assay type and identify outliers.
  • Theoretical Frameworks : Link research to enzyme kinetics (Michaelis-Menten models) or QSAR (Quantitative Structure-Activity Relationship) for mechanistic insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide

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